An In-depth Technical Guide to the Physicochemical Properties of Bis(2-chloroethyl)amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Bis(2-chloroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard analogue, is a highly reactive bifunctional alkylating agent. This document provides a comprehensive overview of its core physicochemical properties, crucial for its application in research and as a key intermediate in the synthesis of various pharmaceutical compounds, notably chemotherapeutic agents. This guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis and mechanism of action.
Chemical Identity and Structure
Bis(2-chloroethyl)amine hydrochloride is the salt form of the secondary amine N,N-bis(2-chloroethyl)amine. The hydrochloride salt enhances the compound's stability and water solubility.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride[1] |
| Synonyms | N,N-Bis(2-chloroethyl)amine hydrochloride, Nor-nitrogen mustard hydrochloride, HN2 hydrochloride |
| CAS Number | 821-48-7 |
| Molecular Formula | C₄H₁₀Cl₃N[1] |
| Molecular Weight | 178.48 g/mol [1][2] |
| InChI Key | YMDZDFSUDFLGMX-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C(CCl)NCCCl.Cl[1] |
Physicochemical Properties
The physicochemical properties of Bis(2-chloroethyl)amine hydrochloride are summarized in the table below. These properties are fundamental to understanding its behavior in various experimental and physiological conditions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white or beige crystalline powder.[4][5] | Various |
| Melting Point | 212-214 °C[3][6] | [3][6] |
| Boiling Point | Decomposes before boiling. | |
| Solubility | Soluble in water (>100 g/L).[7] Also soluble in DMSO (100 mg/mL).[8] | [7][8] |
| pKa | Not experimentally determined in searched literature. As a secondary amine hydrochloride, it is expected to have a pKa in the acidic range. | |
| LogP (Octanol-Water Partition Coefficient) | 1.4754 (Computed)[9] | [9] |
| Stability | Stable under recommended storage conditions (cool, dry, protected from light).[4] Susceptible to hydrolysis and intramolecular cyclization, especially in neutral or alkaline conditions. | [4] |
Stability and Reactivity
Bis(2-chloroethyl)amine hydrochloride's high reactivity is central to its biological activity and also dictates its handling and storage requirements.
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Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, which is accelerated in neutral or alkaline conditions. This can lead to the formation of hydroxyethyl (B10761427) byproducts.
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Intramolecular Cyclization: In its free base form, the nitrogen atom can act as a nucleophile, attacking one of the β-chloroethyl groups. This intramolecular reaction displaces a chloride ion to form a highly reactive and unstable aziridinium (B1262131) ion. This cyclization is a key step in its mechanism of action but also a pathway for degradation. The hydrochloride salt form stabilizes the compound by protonating the nitrogen, reducing its nucleophilicity and thus inhibiting premature cyclization.
Experimental Protocols
The following are detailed methodologies for the determination of the key physicochemical properties of Bis(2-chloroethyl)amine hydrochloride.
Determination of Melting Point
This protocol is based on the capillary method, a standard technique for melting point determination.
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Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, and a small amount of the Bis(2-chloroethyl)amine hydrochloride sample.
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Procedure:
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A small amount of the dry crystalline powder is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
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The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.
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The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
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Determination of Aqueous Solubility
This protocol outlines a method for determining the solubility of Bis(2-chloroethyl)amine hydrochloride in water.
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Apparatus: A constant temperature shaker bath, analytical balance, volumetric flasks, centrifuge, and a suitable analytical instrument such as a UV-Vis spectrophotometer or HPLC.
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Procedure:
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An excess amount of Bis(2-chloroethyl)amine hydrochloride is added to a known volume of deionized water in a sealed container.
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The container is placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
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The saturated solution is then centrifuged or filtered to remove the excess solid.
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An aliquot of the clear supernatant is carefully removed and diluted to a known volume.
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The concentration of the dissolved solute in the diluted sample is quantified using a validated analytical method (e.g., UV-Vis spectroscopy at a predetermined wavelength or HPLC with a suitable detector). A calibration curve prepared with standards of known concentrations is used for quantification.
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The solubility is then calculated and expressed in g/L or mol/L.
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Determination of pKa
Potentiometric titration is a widely used and accurate method for pKa determination of ionizable compounds.
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Apparatus: A calibrated pH meter with an electrode, a burette, a stirrer, a beaker, and standard solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Procedure:
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A known amount of Bis(2-chloroethyl)amine hydrochloride is dissolved in a known volume of deionized water.
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The solution is stirred continuously, and the initial pH is recorded.
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A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
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After each addition, the solution is allowed to equilibrate, and the pH is recorded.
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The titration is continued past the equivalence point.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at the half-equivalence point.
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Mandatory Visualizations
Synthesis Workflow
The most common synthesis of Bis(2-chloroethyl)amine hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride.
References
- 1. Bis(2-chloroethyl)amine hydrochloride | C4H10Cl3N | CID 522769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(2-chloroethyl)amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Bis(2-chloroethyl)amine 98 821-48-7 [sigmaaldrich.com]
- 4. Bis(2-chloroethyl)amine hydrochloride HCI Online | Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers [scimplify.com]
- 5. benchchem.com [benchchem.com]
- 6. Bis(2-chloroethyl)amine hydrochloride | 821-48-7 [chemicalbook.com]
- 7. Bis(2-chloroethyl)amine hydrochloride CAS#: 821-48-7 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemscene.com [chemscene.com]
